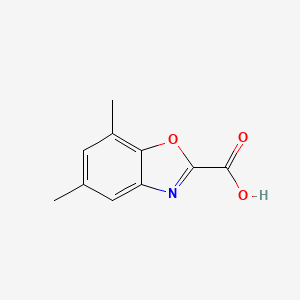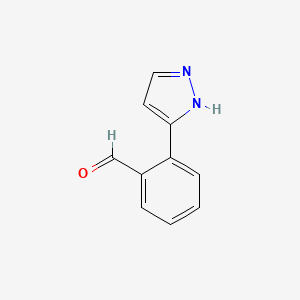
3-(3-Bromo-2-methylpropyl)-2-chlorothiophene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-Bromo-2-methylpropyl)-2-chlorothiophene typically involves the bromination of 2-methylpropene followed by a substitution reaction with 2-chlorothiophene. The reaction conditions often include the use of a brominating agent such as N-bromosuccinimide (NBS) in the presence of a radical initiator like benzoyl peroxide. The reaction is carried out under reflux conditions to ensure complete bromination.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for large-scale production.
Analyse Chemischer Reaktionen
Types of Reactions
3-(3-Bromo-2-methylpropyl)-2-chlorothiophene undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines or thiols.
Oxidation Reactions: The compound can be oxidized to form sulfoxides or sulfones.
Reduction Reactions: The bromine and chlorine atoms can be reduced to form the corresponding hydrocarbons.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium amide (NaNH2) or potassium thiolate (KSR) under anhydrous conditions.
Oxidation Reactions: Reagents such as hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA) are used.
Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Major Products Formed
Substitution Reactions: Products include various substituted thiophenes depending on the nucleophile used.
Oxidation Reactions: Products include sulfoxides and sulfones.
Reduction Reactions: Products include the corresponding hydrocarbons.
Wissenschaftliche Forschungsanwendungen
3-(3-Bromo-2-methylpropyl)-2-chlorothiophene has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of advanced materials, including polymers and electronic components.
Wirkmechanismus
The mechanism of action of 3-(3-Bromo-2-methylpropyl)-2-chlorothiophene involves its interaction with various molecular targets. The bromine and chlorine atoms in the compound can participate in electrophilic substitution reactions, making it a versatile intermediate in organic synthesis. The sulfur atom in the thiophene ring can also engage in coordination with metal ions, influencing the compound’s reactivity and stability.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 3-Bromo-2-methylpropene
- 2-Chlorothiophene
- 3-Chloro-2-methylpropene
Uniqueness
3-(3-Bromo-2-methylpropyl)-2-chlorothiophene is unique due to the presence of both bromine and chlorine atoms on the thiophene ring, which imparts distinct reactivity and potential for diverse chemical transformations. Its structure allows for multiple functionalization possibilities, making it a valuable compound in synthetic chemistry.
Eigenschaften
Molekularformel |
C8H10BrClS |
|---|---|
Molekulargewicht |
253.59 g/mol |
IUPAC-Name |
3-(3-bromo-2-methylpropyl)-2-chlorothiophene |
InChI |
InChI=1S/C8H10BrClS/c1-6(5-9)4-7-2-3-11-8(7)10/h2-3,6H,4-5H2,1H3 |
InChI-Schlüssel |
QRPVAMGUUFXCOF-UHFFFAOYSA-N |
Kanonische SMILES |
CC(CC1=C(SC=C1)Cl)CBr |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![2,3-Dimethyl-N-[2-(pyrrolidin-3-YL)ethyl]butanamide](/img/structure/B13159859.png)





![N-[(3-Hydroxypyrrolidin-3-yl)methyl]-1-methylcyclopropane-1-carboxamide](/img/structure/B13159894.png)





